molecular formula C11H8FNO2 B15242665 2-Fluoro-2-(quinolin-5-yl)acetic acid

2-Fluoro-2-(quinolin-5-yl)acetic acid

Cat. No.: B15242665
M. Wt: 205.18 g/mol
InChI Key: CYUMQCURHKAHTG-UHFFFAOYSA-N
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Description

2-Fluoro-2-(quinolin-5-yl)acetic acid is a chemical compound that features a quinoline ring substituted with a fluoro group and an acetic acid moiety. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the fluoro group can significantly alter the compound’s chemical properties and biological activity, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(quinolin-5-yl)acetic acid typically involves the introduction of the fluoro group and the acetic acid moiety onto the quinoline ring. One common method is the nucleophilic substitution reaction where a suitable quinoline derivative is reacted with a fluorinating agent under controlled conditions. The acetic acid group can be introduced through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener and more sustainable processes to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(quinolin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can replace the fluoro group in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-Fluoro-2-(quinolin-5-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound could be explored for similar therapeutic applications.

    Industry: It can be used in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(quinolin-5-yl)acetic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting cellular processes. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound without the fluoro and acetic acid groups.

    2-Fluoroquinoline: Lacks the acetic acid moiety.

    Quinolin-5-ylacetic acid: Lacks the fluoro group.

Uniqueness

2-Fluoro-2-(quinolin-5-yl)acetic acid is unique due to the combined presence of the fluoro group and the acetic acid moiety on the quinoline ring. This combination can result in distinct chemical properties and biological activities compared to its analogs. The fluoro group can enhance metabolic stability and binding affinity, while the acetic acid moiety can improve solubility and facilitate further chemical modifications.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

2-fluoro-2-quinolin-5-ylacetic acid

InChI

InChI=1S/C11H8FNO2/c12-10(11(14)15)8-3-1-5-9-7(8)4-2-6-13-9/h1-6,10H,(H,14,15)

InChI Key

CYUMQCURHKAHTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(C(=O)O)F

Origin of Product

United States

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